molecular formula C13H12FNOS B7533943 N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide

N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide

Cat. No. B7533943
M. Wt: 249.31 g/mol
InChI Key: OUKGHKQIZBHBSY-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide, also known as FMA, is a chemical compound that has gained significant attention in scientific research studies. It is a synthetic compound that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide exerts its effects through the inhibition of COX-2 enzyme and the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. COX-2 inhibition leads to a decrease in the production of prostaglandins, which are responsible for inflammation and pain. The activation of the p38 MAPK pathway leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide has been found to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide is its potential for use in the treatment of inflammation, pain, and cancer. However, one of the limitations of N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide. One area of interest is the development of more efficient synthesis methods for N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide, which could improve its availability for research purposes. Another area of interest is the investigation of N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide's potential for use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the safety and efficacy of N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide in human clinical trials.

Synthesis Methods

The synthesis of N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide involves the reaction between 5-fluoro-2-methylbenzoic acid and 2-thiophenemethylamine in the presence of acetic anhydride and a catalyst such as 4-dimethylaminopyridine. The reaction results in the formation of N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide as a white crystalline powder.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in various studies related to its anti-inflammatory, analgesic, and anti-cancer properties. N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that promote inflammation and pain. N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c1-9-2-3-11(14)7-12(9)15-13(16)6-10-4-5-17-8-10/h2-5,7-8H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKGHKQIZBHBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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